
1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione is a complex organic compound that features two octahydroisoquinoline groups attached to a dodecane backbone with ketone functionalities at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione typically involves multi-step organic reactions. One possible route includes:
Formation of Octahydroisoquinoline: Starting from isoquinoline, hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) can yield octahydroisoquinoline.
Attachment to Dodecane Backbone: The octahydroisoquinoline can be reacted with a dodecane derivative, such as 1,12-dibromododecane, under nucleophilic substitution conditions to form the desired product. This step may require a base such as potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF).
Oxidation to Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functionalities. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone groups can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of ketone groups and the rigid structure provided by the octahydroisoquinoline moieties could play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,12-Diaminododecane: Similar backbone but with amine groups instead of octahydroisoquinoline.
1,12-Dodecanedione: Lacks the octahydroisoquinoline groups.
Octahydroisoquinoline derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione is unique due to the combination of the long dodecane backbone with the bulky octahydroisoquinoline groups and the presence of ketone functionalities. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Propiedades
Número CAS |
820251-66-9 |
|---|---|
Fórmula molecular |
C30H52N2O2 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
1,12-bis(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)dodecane-1,12-dione |
InChI |
InChI=1S/C30H52N2O2/c33-29(31-21-19-25-13-9-11-15-27(25)23-31)17-7-5-3-1-2-4-6-8-18-30(34)32-22-20-26-14-10-12-16-28(26)24-32/h25-28H,1-24H2 |
Clave InChI |
XKCYUNLHLLETHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CN(CCC2C1)C(=O)CCCCCCCCCCC(=O)N3CCC4CCCCC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


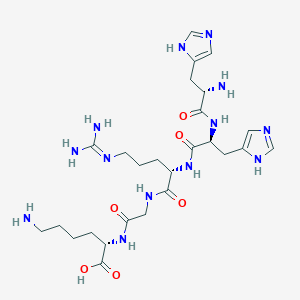

![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
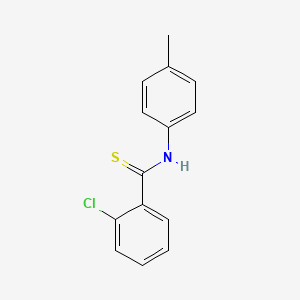
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

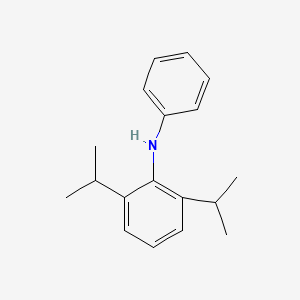
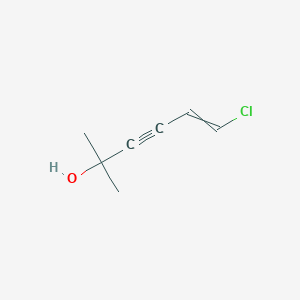
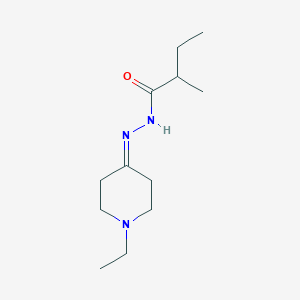
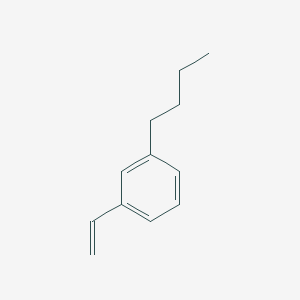
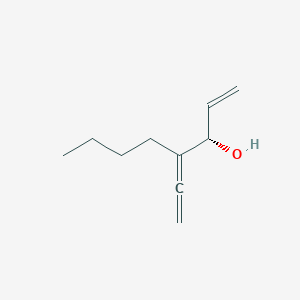
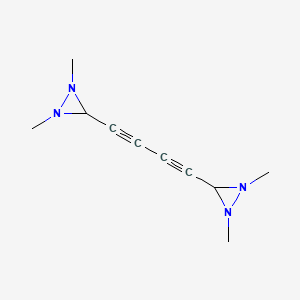
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)
